molecular formula C6H2Br2ClFO2S B1459823 2,3-Dibromo-6-fluorobenzenesulfonyl chloride CAS No. 1806349-83-6

2,3-Dibromo-6-fluorobenzenesulfonyl chloride

Cat. No.: B1459823
CAS No.: 1806349-83-6
M. Wt: 352.4 g/mol
InChI Key: QYYFIKNHQFPSBD-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 6, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-6-fluorobenzenesulfonyl chloride can be synthesized through a multi-step process involving the bromination and fluorination of benzenesulfonyl chloride. The typical synthetic route involves:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated and brominated benzene derivative with chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc (Zn) in acetic acid or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane)

    Reduction: Reducing agents (zinc, catalytic hydrogenation), solvent (acetic acid, ethanol)

    Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvent (water, acetonitrile)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

    Sulfonyl Fluorides: Formed by oxidation

Scientific Research Applications

2,3-Dibromo-6-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzenesulfonyl chloride
  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride
  • 4-Bromo-2-fluorobenzenesulfonyl chloride

Uniqueness

2,3-Dibromo-6-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

2,3-dibromo-6-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYFIKNHQFPSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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